4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cav3.2 T-type calcium channel IC50

4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9) is a synthetic, small-molecule pyrrole amide derivative featuring a 4-fluorobenzamide core, a 1-methylpyrrole ring, and a morpholinoethyl linker. It belongs to a structurally related series of pyrrole amides that have been investigated as selective blockers of the Cav3.2 isoform of T-type voltage-gated calcium channels.

Molecular Formula C18H22FN3O2
Molecular Weight 331.391
CAS No. 1049407-49-9
Cat. No. B2684119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
CAS1049407-49-9
Molecular FormulaC18H22FN3O2
Molecular Weight331.391
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3
InChIInChI=1S/C18H22FN3O2/c1-21-8-2-3-16(21)17(22-9-11-24-12-10-22)13-20-18(23)14-4-6-15(19)7-5-14/h2-8,17H,9-13H2,1H3,(H,20,23)
InChIKeyJRPRJPCBUHYUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9): Structural and Pharmacological Baseline for Procurement Decisions


4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9) is a synthetic, small-molecule pyrrole amide derivative featuring a 4-fluorobenzamide core, a 1-methylpyrrole ring, and a morpholinoethyl linker . It belongs to a structurally related series of pyrrole amides that have been investigated as selective blockers of the Cav3.2 isoform of T-type voltage-gated calcium channels [1]. The compound is primarily utilized as a research tool in academic and pharmaceutical settings to probe the physiological and pathological roles of Cav3.2 channels in pain, epilepsy, and neuronal excitability [1].

Why Generic Substitution of 4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9) Fails: Critical Substituent-Driven Pharmacological Differences


Within the pyrrole amide class, small structural changes profoundly alter target potency and selectivity profiles [1]. The 4-fluoro substituent on the benzamide ring is a critical determinant of Cav3.2 affinity and off-target selectivity, differentiating this compound from closely related analogs such as 4-cyano- and 4-methoxy-substituted derivatives or the benzenesulfonamide variant . Substituting the fluorine atom or altering the morpholinoethyl linker leads to shifts in IC50 values that cannot be predicted from bulk properties, making generic interchange without matching analytical data a significant risk that can invalidate target engagement and channel subtype-selectivity conclusions [1].

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9)


Cav3.2 Calcium Channel Inhibition Potency vs. Non-Selective T-Type Channel Reference Compound

In a fluorescence-based FLIPR assay measuring inhibition of recombinant Cav3.2 channel calcium flux expressed in HEK293 cells, 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide demonstrated an IC50 of 113 nM [1]. This represents a 9-fold improvement in potency compared to the non-selective T-type calcium channel blocker Mibefradil, which exhibits an IC50 of approximately 1.0 µM for Cav3.2 under comparable cell-based assay conditions [2].

Cav3.2 T-type calcium channel IC50

Selectivity Window Over Cav3.1 T-Type Channel Isoform

The compound exhibits measurable selectivity for Cav3.2 over the Cav3.1 isoform. In a direct head-to-head comparison using mouse Cav3.1 and Cav3.2 channels in FLIPR assays, the compound showed Cav3.1 inhibition with a Ki value of >10 µM, yielding a selectivity window of >88-fold for Cav3.2 (IC50 113 nM) over Cav3.1 [1][2]. This selectivity contrasts with the pan-T-type blocker Mibefradil, which inhibits Cav3.1 and Cav3.2 with similar potency (~1 µM) [3].

Cav3.1 isoform selectivity T-type calcium channel

Absence of Dopamine D2 Receptor Off-Target Activity

Unlike several structurally related T-type calcium channel blockers that exhibit significant dopamine D2 receptor binding, this compound displays little to no binding affinity for dopamine D2 receptors . While the structurally distinct Cav3.2 inhibitor 'Cav 3.2 inhibitor 1' (CAS 2878598-59-3) retains D2 receptor affinity, the target compound's D2-free profile reduces potential neuropharmacological confounds in behavioral studies .

dopamine D2 receptor off-target selectivity Cav3.2 blocker

Validated Application Scenarios for 4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide (CAS 1049407-49-9) Based on Quantitative Differentiation Evidence


Cav3.2 Isoform-Selective Pharmacological Tool for In Vitro Pain and Epilepsy Research

With a Cav3.2 IC50 of 113 nM and >88-fold selectivity over Cav3.1, this compound is ideally suited as a chemical probe to dissect Cav3.2-specific contributions to neuronal hyperexcitability in dorsal root ganglion neurons and thalamocortical circuits [1]. Its selectivity profile enables experiments that distinguish Cav3.2-mediated effects from those of Cav3.1, which is not achievable with non-selective T-type blockers such as Mibefradil [1].

Structure-Activity Relationship (SAR) Studies in Pyrrole Amide Cav3.2 Blocker Optimization Programs

The 4-fluoro substitution on the benzamide ring provides a critical reference point for medicinal chemistry SAR campaigns targeting Cav3.2 potency and selectivity [1]. Researchers can use this compound as a benchmark to evaluate the impact of alternative substituents (e.g., 4-cyano, 4-methoxy) on channel inhibition and off-target profiles, accelerating lead optimization decisions .

Calcium Channel Pharmacology Reference Standard in High-Throughput Screening Assays

Its validated FLIPR-based IC50 value (113 nM) and established assay conditions allow this compound to serve as a reference standard for calibrating and validating high-throughput Cav3.2 inhibition screens [1]. This ensures inter-assay reproducibility and enables meaningful comparison of novel compound potencies across different laboratories and screening campaigns.

Dopamine D2-Clean T-Type Calcium Channel Probe for Behavioral Neuroscience Studies

The compound's lack of dopamine D2 receptor binding liability makes it a preferred Cav3.2 probe for rodent behavioral studies where D2 receptor modulation could confound readouts of locomotor activity, reward, or anxiety . This clean ancillary pharmacology reduces the risk of off-target-driven behavioral artifacts compared to other Cav3.2 inhibitors with known D2 activity.

Quote Request

Request a Quote for 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.